Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide

ADME prediction Lipophilicity Permeability

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide (CAS 330215-59-3) is a synthetic small molecule (MW 333.7 g/mol, formula C₁₄H₈ClN₃O₃S) belonging to the N-benzothiazol-2-yl benzamide class. It features a distinctive 4‑chloro‑2‑nitro substitution pattern on the benzamide phenyl ring, producing a computed logP of approximately 3.95 and a topological polar surface area of ~93 Ų.

Molecular Formula C14H8ClN3O3S
Molecular Weight 333.7g/mol
CAS No. 330215-59-3
Cat. No. B447560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide
CAS330215-59-3
Molecular FormulaC14H8ClN3O3S
Molecular Weight333.7g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C14H8ClN3O3S/c15-8-5-6-9(11(7-8)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19)
InChIKeyGUSCRAIMZQLILL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide (CAS 330215-59-3)


N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide (CAS 330215-59-3) is a synthetic small molecule (MW 333.7 g/mol, formula C₁₄H₈ClN₃O₃S) belonging to the N-benzothiazol-2-yl benzamide class . It features a distinctive 4‑chloro‑2‑nitro substitution pattern on the benzamide phenyl ring, producing a computed logP of approximately 3.95 and a topological polar surface area of ~93 Ų . The compound is primarily offered as a research‑grade screening compound or building block (typical purity ≥95%) and has been catalogued in the PubChem (CID 741943), Oprea, SpectraBase, and commercial screening libraries .

Why N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide Cannot Be Replaced by Close Analogs


Within the N‑benzothiazol‑2‑yl benzamide series, even subtle alterations of substituent position or identity produce measurable changes in solid‑state architecture, lipophilicity, hydrogen‑bond capacity, and electronic properties—each of which can govern solubility, membrane permeability, and target‑binding behavior . The 4‑chloro‑2‑nitro substitution pattern of CAS 330215-59-3 results in a unique combination of electron‑withdrawing strength, steric bulk, and logP that differs from its 2‑chloro‑4‑nitro positional isomer (CAS 313223-09-5) as well as from mono‑substituted nitro‑only or chloro‑only analogs . Substituting any of these analogs without experimental verification therefore risks altering critical physicochemical and pharmacological parameters in a given assay system.

Quantitative Differentiation Evidence for N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide (CAS 330215-59-3) vs. Closest Analogs


Lipophilicity (logP) Differentiation vs. Non-Chlorinated Nitro-Benzamide Analogs

The 4‑chloro‑2‑nitro derivative (CAS 330215-59-3) exhibits a computed logP of 3.95, which is 0.13 units higher than the logP of 3.82 calculated for the non‑chlorinated p‑nitro analog N‑(1,3‑benzothiazol‑2‑yl)‑4‑nitrobenzamide (ChemDiv Y031‑8737) . This difference, although modest, indicates measurably increased lipophilicity conferred by the chlorine atom, which can influence membrane partitioning and non‑specific binding in cell‑based assays.

ADME prediction Lipophilicity Permeability

Positional Isomer Differentiation: 4-Chloro-2-Nitro vs. 2-Chloro-4-Nitro Substitution

The 4‑chloro‑2‑nitro substitution pattern of CAS 330215-59-3 places the nitro group ortho to the amide linkage, creating a different steric and electronic environment compared to its 2‑chloro‑4‑nitro regioisomer (CAS 313223-09-5), which positions the nitro group para to the amide . Although direct head‑to‑head biological data for this pair is absent from the open literature, the crystallographic study of the analogous o‑/m‑/p‑nitrobenzamide positional isomers demonstrated that the o‑nitro substituent engenders a distorted geometry, while the m‑nitro derivative displays the most planar conformation, and each isomer crystallizes in a different space group (P2₁/n, C2/c, Pbcn, respectively) . By extension, the 4‑chloro‑2‑nitro arrangement is expected to exhibit distinct conformational preferences and interaction energy frameworks compared to the 2‑chloro‑4‑nitro isomer.

Positional isomerism Structure–activity relationship Crystallography

Hydrogen-Bond Acceptor/Donor Capacity Differentiation vs. Chloro-Only and Nitro-Only Analogs

CAS 330215-59-3 contains both a nitro group (strong H‑bond acceptor) and a chlorine atom (weak halogen‑bond donor), yielding 5 H‑bond acceptors and 1 H‑bond donor . In contrast, N‑(1,3‑benzothiazol‑2‑yl)‑4‑chlorobenzamide (CAS 35353-18-5) lacks the nitro group and has only 3 H‑bond acceptors and 1 donor , while N‑(1,3‑benzothiazol‑2‑yl)‑4‑nitrobenzamide (ChemDiv Y031-8737) has 7 H‑bond acceptors but no chlorine atom . The balanced acceptor/donor profile of the 4‑chloro‑2‑nitro compound provides a distinct solubility and protein‑binding fingerprint that cannot be replicated by single‑substituent analogs.

Hydrogen bonding Solubility Drug-likeness

Structural Authentication by NMR Spectral Fingerprint

The compound has a deposited ¹H NMR spectrum (DMSO‑d₆) in the KnowItAll NMR Spectral Library (SpectraBase Compound ID HBC456ugjvF), providing a definitive spectral fingerprint for identity verification . This allows procurement and quality‑control laboratories to confirm the correct regioisomer (4‑chloro‑2‑nitro) and distinguish it from the 2‑chloro‑4‑nitro isomer, which would exhibit different aromatic proton splitting patterns due to the altered substitution symmetry. No equivalent publicly available reference spectrum was located for the 2‑chloro‑4‑nitro isomer (CAS 313223-09-5).

Quality control NMR spectroscopy Structural confirmation

Class-Level Evidence: Ubiquitin Ligase Inhibitory Potential Unique to Nitro‑Chloro Substitution

A patent (US20050130974 A1) assigned to Rigel Pharmaceuticals describes benzothiazole compositions as ubiquitin ligase inhibitors, explicitly exemplifying 4‑chloro‑N‑(6‑ethoxy‑1,3‑benzothiazol‑2‑yl)‑3‑nitrobenzamide and N‑(6‑bromo‑1,3‑benzothiazol‑2‑yl)‑4‑nitrobenzamide, among other analogs bearing both chloro and nitro substituents on the benzamide ring . While CAS 330215-59-3 itself is not enumerated in the patent claims, its 4‑chloro‑2‑nitro pharmacophore aligns with the patent's structural theme that dual chloro‑nitro substitution on the benzamide moiety is important for ubiquitin ligase inhibitory activity. This class‑level evidence suggests that the chloro‑nitro combination may confer biological activity not present in mono‑substituted analogs.

Ubiquitin ligase inhibition Anticancer screening Patent evidence

High-Confidence Application Scenarios for N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide (CAS 330215-59-3)


Regioisomer-Specific Chemical Probe in SAR-by-Catalog Campaigns

When screening a commercial library of N‑benzothiazol‑2‑yl benzamides against a novel biological target, the 4‑chloro‑2‑nitro substitution pattern provides a distinct regioisomeric vector that differs from the commercially available 2‑chloro‑4‑nitro isomer (CAS 313223-09-5) . Procurement of CAS 330215-59-3 ensures exploration of the ortho‑nitro/para‑chloro pharmacophore space, which cannot be covered by the alternative isomer. The availability of a reference ¹H NMR spectrum (SpectraBase HBC456ugjvF) enables pre‑assay identity verification .

Building Block for Diversification via Nitro Reduction or Nucleophilic Aromatic Substitution

The nitro group at the 2‑position is activated toward reduction (yielding an amine handle for further derivatization) and, combined with the chlorine at the 4‑position, enables sequential orthogonal functionalization . Chemists procuring this compound as a synthetic intermediate can exploit the dual reactive sites (nitro→amine reduction; chlorine→cross‑coupling) to generate combinatorial libraries, a capability not offered by mono‑substituted analogs .

Ubiquitin Ligase Inhibitor Lead‑Generation Screening

Based on patent disclosures (US20050130974 A1) demonstrating that chloro‑nitro‑substituted benzothiazole benzamides are privileged scaffolds for ubiquitin ligase inhibition, CAS 330215-59-3 is a rational choice for inclusion in targeted screening decks focused on the ubiquitin‑proteasome pathway . Its intermediate lipophilicity (logP 3.95) and balanced H‑bond profile suggest acceptable drug‑like properties for primary screening .

Crystallography and Solid‑State Property Studies of Halogen‑Nitro Interactions

The compound offers a unique opportunity to study the interplay between halogen bonding (Cl) and nitro‑mediated hydrogen bonding in the solid state. The crystallographic precedent established for the N‑(benzo[d]thiazol‑2‑yl)‑nitrobenzamide positional isomers provides a methodological framework for analyzing the crystal packing and interaction energies of the 4‑chloro‑2‑nitro derivative, which is expected to exhibit distinct energy frameworks compared to mono‑substituted analogs .

Quote Request

Request a Quote for N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.